1,3,3,5,5-Pentamethylpiperazin-2-one
Description
1,3,3,5,5-Pentamethylpiperazin-2-one is a heterocyclic organic compound featuring a six-membered piperazin-2-one ring substituted with five methyl groups. The ketone group at position 2 distinguishes it from simple piperazine derivatives, conferring distinct electronic and steric properties.
Properties
CAS No. |
111205-19-7 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,3,3,5,5-pentamethylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-8(2)6-11(5)7(12)9(3,4)10-8/h10H,6H2,1-5H3 |
InChI Key |
IXNSNZGDBVRYND-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)C(N1)(C)C)C)C |
Canonical SMILES |
CC1(CN(C(=O)C(N1)(C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one (CAS 1235670-92-4)
- Structural Differences : While both compounds share the piperazin-2-one core, the latter features a pyrazole-acetyl substituent instead of methyl groups.
- However, the methyl groups in the target compound may improve metabolic stability due to steric hindrance against enzymatic degradation .
| Property | 1,3,3,5,5-Pentamethylpiperazin-2-one | 4-(2-(3,5-Dimethylpyrazol-1-yl)acetyl)piperazin-2-one |
|---|---|---|
| Core Structure | Piperazin-2-one | Piperazin-2-one |
| Substituents | Five methyl groups | Acetyl-pyrazole |
| Lipophilicity (Predicted) | High | Moderate (due to polar acetyl group) |
| Synthetic Accessibility | Likely challenging (multiple methylations) | Moderate (modular pyrazole coupling) |
Piperazine Derivatives with Aryl Substituents
5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
- Structural Differences : This compound replaces the ketone group of piperazin-2-one with a secondary amine, forming a piperazine ring. The 3,5-dichlorophenyl and pyridylphenyl groups enhance aromatic interactions, which are absent in the methylated piperazin-2-one.
- Functional Implications : The dichlorophenyl-piperazine moiety is common in dopamine receptor ligands (e.g., D3 antagonists), suggesting that piperazine derivatives are more suited for CNS targets. In contrast, the steric bulk of this compound may limit blood-brain barrier penetration .
6-(Piperazin-1-yl)-1,3,5-triazine
- Structural Differences : This compound replaces the piperazin-2-one core with a triazine ring linked to piperazine.
- Functional Implications : The triazine scaffold enables broad anti-parasitic activity (e.g., schistosomiasis), likely due to its planar structure facilitating intercalation or enzyme inhibition. The rigid triazine core contrasts with the flexibility of piperazin-2-one, which may allow conformational adaptability in binding pockets .
Key Research Findings and Implications
Substituent Effects: Methyl groups in this compound likely increase steric hindrance and lipophilicity, making it less water-soluble but more metabolically stable than analogs with polar substituents (e.g., acetyl-pyrazole). Piperazine derivatives with aryl groups (e.g., dichlorophenyl) exhibit stronger affinity for neurotransmitter receptors, whereas piperazin-2-one derivatives may favor non-CNS applications .
Synthetic Challenges :
- The synthesis of this compound requires precise methyl group installation, as seen in related cyclohexane derivative syntheses . This contrasts with simpler piperazine or triazine derivatives, which allow modular functionalization.
Biological Activity Gaps: No direct anti-parasitic or receptor-binding data were found for this compound in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
